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Aziridine, 1-(2-naphthoyl)-

Cat. No.: B13946318
CAS No.: 63021-45-4
M. Wt: 197.23 g/mol
InChI Key: BRQKCXRFVLZIPZ-UHFFFAOYSA-N
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Description

Overview of Aziridine (B145994) Ring Strain and Reactivity

The defining characteristic of the aziridine ring is its significant angle strain. The internal bond angles of approximately 60° deviate considerably from the ideal 109.5° for sp³-hybridized atoms, leading to a high degree of ring strain. wikipedia.orgwikipedia.org This strain makes aziridines susceptible to ring-opening reactions by a wide variety of nucleophiles and electrophiles, as the cleavage of a carbon-nitrogen bond relieves this strain. benthamdirect.comwikipedia.orgnih.gov The reactivity of aziridines can be modulated by the substituent on the nitrogen atom. Electron-withdrawing groups, such as the 2-naphthoyl group in the title compound, "activate" the aziridine ring, making it more susceptible to nucleophilic attack. mdpi.comscispace.comscispace.com Conversely, electron-donating groups render the ring less reactive. mdpi.com

Importance of Aziridine Derivatives in Organic Synthesis

The high reactivity of the aziridine ring makes its derivatives exceptionally valuable intermediates in organic synthesis. researchgate.netbenthamdirect.comresearchgate.net They serve as precursors to a diverse array of more complex nitrogen-containing molecules through various transformations. benthamdirect.comscispace.com Key synthetic applications include:

Ring-Opening Reactions: This is the most common transformation, where the aziridine ring is opened by nucleophiles to afford functionalized amines, amino alcohols, and diamines. wikipedia.orgrsc.org The regioselectivity of this reaction is often controllable, providing access to specific isomers. dicp.ac.cnru.nl

Ring-Expansion Reactions: Aziridines can be converted into larger heterocyclic systems, such as azetidines, pyrrolidines, and piperidines, through rearrangement or cycloaddition reactions. scispace.comresearchgate.net

Cycloaddition Reactions: Aziridines can participate in cycloaddition reactions, acting as three-atom components (1,3-dipoles) after ring opening, to form various five-membered heterocyclic rings. sioc-journal.cncdnsciencepub.comrsc.org

The versatility of these reactions has established aziridine derivatives as crucial synthons for the construction of natural products, pharmaceuticals, and other biologically active compounds. bas.bgwiley-vch.de

Contextualization of N-Acyl Aziridines within Heterocyclic Chemistry

Within the vast field of heterocyclic chemistry, N-acyl aziridines represent a particularly important subclass. The acyl group on the nitrogen atom significantly influences the chemical behavior of the aziridine ring. The electron-withdrawing nature of the acyl group enhances the electrophilicity of the ring carbons, making them more prone to nucleophilic attack. mdpi.comdicp.ac.cn This activation is a key feature that distinguishes N-acyl aziridines from their N-alkyl or N-H counterparts. mdpi.com

Furthermore, the presence of the carbonyl group in N-acyl aziridines introduces additional reactivity. For instance, the carbonyl group can be involved in reductions or additions, and the amide bond can be cleaved under certain conditions. The interplay between the strained aziridine ring and the adjacent acyl group gives rise to a rich and diverse chemistry, making N-acyl aziridines, including "Aziridine, 1-(2-naphthoyl)-," valuable and versatile building blocks in the synthesis of complex organic molecules. utoronto.ca

Synthesis and Properties of Aziridine, 1-(2-naphthoyl)-

The synthesis of N-acyl aziridines, such as "Aziridine, 1-(2-naphthoyl)-," can be achieved through several methods. A common and general approach involves the acylation of the parent aziridine. One effective method is the conversion of a carboxylic acid, in this case, 2-naphthoic acid, into its acyl imidazolide, which then readily reacts with aziridine to yield the corresponding N-acyl aziridine in high yield. cdnsciencepub.comcdnsciencepub.com Another route involves the reaction of an aziridine with an acyl halide or anhydride. cdnsciencepub.com More recently, methods for the synthesis of N-acylaziridines from N-tosylaziridines have been developed, offering an alternative pathway with good stereochemical retention. acs.org

Physicochemical Characteristics

"Aziridine, 1-(2-naphthoyl)-" is a solid organic compound. The key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₁NO nist.gov
Molecular Weight 197.2325 g/mol nist.gov
CAS Registry Number 63021-45-4 nist.gov
IUPAC Name aziridin-1-yl(naphthalen-2-yl)methanone uni.lu

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of "Aziridine, 1-(2-naphthoyl)-".

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The NIST WebBook provides access to the condensed phase IR spectrum, which is a key fingerprint for its identification. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the molecule. For instance, the protons on the aziridine ring would have characteristic chemical shifts and coupling constants. While specific NMR data for "Aziridine, 1-(2-naphthoyl)-" is not readily available in the provided search results, general trends for N-acyl aziridines can be inferred from the literature. beilstein-journals.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, confirming its elemental composition. Predicted collision cross-section values for various adducts of "Aziridine, 1-(2-naphthoyl)-" are available, which can aid in its identification in complex mixtures. uni.lu

Reactivity and Synthetic Applications of Aziridine, 1-(2-naphthoyl)-

The reactivity of "Aziridine, 1-(2-naphthoyl)-" is dominated by the electrophilic nature of the strained aziridine ring, which is further activated by the electron-withdrawing 2-naphthoyl group. This makes it a versatile substrate for various synthetic transformations.

Ring-Opening Reactions

The most characteristic reaction of "Aziridine, 1-(2-naphthoyl)-" is its susceptibility to ring-opening by nucleophiles. This process relieves the inherent ring strain and leads to the formation of β-functionalized amides.

Nucleophilic Attack and Regioselectivity

A variety of nucleophiles can induce the ring-opening of N-acyl aziridines. dicp.ac.cnrsc.orgnih.gov The regioselectivity of the attack, i.e., whether the nucleophile attacks the substituted or unsubstituted carbon of the aziridine ring, is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. In many cases, the attack occurs at the less substituted carbon atom. dicp.ac.cn For instance, photo-induced ring-opening reactions of "Aziridine, 1-(2-naphthoyl)-" in various solvents like halogenated hydrocarbons, methanol (B129727), and 2-propanol have been studied, leading to the formation of different N-(2-substituted ethyl)-2-naphthamides. oup.com

Photo-induced Ring-Opening

The photochemistry of "Aziridine, 1-(2-naphthoyl)-" has been investigated. Irradiation with UV light can induce ring-opening reactions. For example, in alcohols, photo-irradiation leads to the formation of N-(2-alkoxyethyl)naphthalene-2-carboxamides and N-ethylnaphthalene-2-carboxamide. rsc.org In the presence of halogenated solvents, halogen-substituted secondary amides are formed. oup.com These reactions proceed through the excited state of the molecule and can offer alternative pathways to functionalized amides compared to ground-state reactions. The photoreaction in the presence of dibromomethane (B42720) can also lead to a rearrangement to form 2-(2-naphthyl)-2-oxazoline (B2525488). rsc.org

Cycloaddition Reactions

N-acyl aziridines can participate in cycloaddition reactions, serving as precursors to azomethine ylides. These ylides are 1,3-dipoles that can react with various dipolarophiles to form five-membered heterocyclic rings. While specific examples involving "Aziridine, 1-(2-naphthoyl)-" in cycloaddition reactions were not found in the provided search results, the general reactivity pattern of N-acyl aziridines suggests its potential in such transformations. sioc-journal.cnrsc.orgrsc.orgacs.org These reactions are often catalyzed by Lewis acids or transition metals. sioc-journal.cnacs.org

Role as a Synthetic Intermediate

Given its reactivity, "Aziridine, 1-(2-naphthoyl)-" is a valuable intermediate in organic synthesis. The ring-opening reactions provide access to a variety of β-naphthoylaminoethyl derivatives, which can be further elaborated into more complex molecules. The ability to introduce a functionalized two-carbon unit with a nitrogen atom makes this compound a useful building block for the synthesis of nitrogen-containing compounds. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B13946318 Aziridine, 1-(2-naphthoyl)- CAS No. 63021-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

aziridin-1-yl(naphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(14-7-8-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQKCXRFVLZIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212306
Record name Aziridine, 1-(2-naphthoyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63021-45-4
Record name Aziridine, 1-(2-naphthoyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aziridine, 1-(2-naphthoyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 1 2 Naphthoyl Aziridine

Photoinduced Rearrangement and Ring-Opening Reactions

1-(2-Naphthoyl)aziridine (NAz) exhibits rich photochemistry, undergoing both ring-opening and rearrangement upon irradiation. oup.comrsc.org The specific outcome is highly dependent on the reaction environment, particularly the solvent. rsc.org

In deaerated solutions of halogenated hydrocarbons, photoirradiation of NAz leads to a rearranged isomer, 2-(2-naphthyl)-2-oxazoline (B2525488) (NOz), alongside ring-opened secondary amides like N-(2-chloroethyl)-2-naphthamide (CENA). oup.com The formation of the secondary amide is linked to the photolysis of the solvent itself. oup.com The oxazoline (B21484) intermediate (NOz) can also undergo a subsequent photochemical ring-opening to yield the same secondary amide products. oup.com

The photorearrangement to 2-(2-naphthyl)-2-oxazoline can be made highly selective. rsc.org This selective photorearrangement is notably promoted by the presence of polybromobenzenes, such as 1,3,5-tribromobenzene (B165230), in a nonpolar solvent like benzene (B151609). rsc.org The mechanism involves the formation of a ground-state complex between the aziridine (B145994) and the brominated hydrocarbon. rsc.org

In alcoholic solvents, photoirradiation at 313 nm under deaerated conditions leads to ring-opened products. rsc.org For instance, irradiation in methanol (B129727) gives N-(2-methoxyethyl)naphthalene-2-carboxamide selectively. rsc.org The reaction is believed to proceed from a 1:1 hydrogen-bonded complex formed between the aziridine and the alcohol in the ground state. rsc.org

Photochemical Ring-Opening Mechanisms

The photo-irradiation of 1-(2-naphthoyl)aziridine (NAz) initiates a series of complex ring-opening reactions, the outcomes of which are highly dependent on the reaction conditions. oup.com Under deaerated conditions at room temperature, the photochemical behavior of NAz has been extensively studied. oup.comoup.com A key mechanistic aspect of these photoreactions is the cleavage of the aziridine ring, which can proceed through different pathways.

In the presence of halogenated hydrocarbon solvents, the photo-irradiation of NAz leads to the formation of halogen-substituted secondary amides. oup.comoup.com For instance, in chlorinated hydrocarbons, N-(2-chloroethyl)-2-naphthamide (CENA) is a common photoproduct, while in brominated hydrocarbons, N-(2-bromoethyl)-2-naphthamide (BENA) is formed. oup.com The initial rate of formation of these secondary amides has been observed to increase as the dissociation energy of the carbon-halogen bond in the solvent decreases. oup.com This suggests a mechanism involving the abstraction of a halogen atom by an excited state of NAz or a reactive intermediate derived from it.

Furthermore, the photoreactions often yield a ring-expanded isomer, 2-(2-naphthyl)-2-oxazoline (NOz), alongside the secondary amides and oligomeric materials. oup.comoup.comoup.com Mechanistic studies suggest that the formation of the secondary amides can also occur via the subsequent photochemical ring-opening of the initially formed NOz. oup.comoup.com This indicates a sequential reaction pathway where the photorearrangement to the oxazoline is followed by its own photo-cleavage in the presence of halogenated solvents.

In alcoholic solvents, the photochemical ring-opening of NAz proceeds via a different mechanism. rsc.org Irradiation in methanol selectively produces N-(2-methoxyethyl)naphthalene-2-carboxamide, while in ethanol (B145695) and propan-2-ol, N-ethylnaphthalene-2-carboxamide is the major product. rsc.org The formation of these products is attributed to the reaction of the ring-opened aziridine intermediate with the alcohol solvent, which can act as a nucleophile. The specific product formed is influenced by the nature of the alcohol, with evidence suggesting the involvement of both singlet and triplet excited states in these transformations. rsc.org

The photochemical cleavage of the C(2)-C(3) bond in 2H-azirines, which are structurally related to the intermediates proposed in NAz photochemistry, is known to generate highly reactive dipolar intermediates of the benzonitrilio-methanide type. uzh.ch This provides a conceptual framework for understanding the initial steps of the photochemical ring-opening of 1-(2-naphthoyl)aziridine, where the electronically excited aziridine ring undergoes bond cleavage to form a reactive, zwitterionic intermediate that can then be trapped by solvents or undergo further rearrangement.

Solvent and Additive Effects on Photoreactions

The course of the photoreactions of 1-(2-naphthoyl)aziridine (NAz) is profoundly influenced by the nature of the solvent and the presence of additives. oup.comrsc.org These external factors can dictate the selectivity of the reaction pathways, favoring either ring-opening to form secondary amides or rearrangement to oxazoline derivatives.

Solvent Effects:

The solvent plays a crucial role in determining the product distribution in the photoreactions of NAz. In halogenated hydrocarbons, the primary products are halogen-substituted secondary amides, such as N-(2-chloroethyl)-2-naphthamide (CENA) and N-(2-bromoethyl)-2-naphthamide (BENA). oup.comoup.com The efficiency of this process is correlated with the carbon-halogen bond dissociation energy of the solvent, with weaker bonds leading to a higher initial rate of amide formation. oup.com This suggests a mechanism where the solvent actively participates in the reaction by donating a halogen atom.

In contrast, alcoholic solvents lead to the formation of different secondary amides through nucleophilic attack of the alcohol on a ring-opened intermediate. rsc.org For example, methanol yields N-(2-methoxyethyl)naphthalene-2-carboxamide, while ethanol and propan-2-ol produce N-ethylnaphthalene-2-carboxamide. rsc.org The ability of alcohols to form hydrogen bonds with the ground state of NAz also influences the photophysical properties, such as the fluorescence quantum yield and the emission maximum. rsc.org The dielectric constant of the solvent has also been shown to affect the quantum yield of certain products, highlighting the role of solvent polarity in stabilizing charged intermediates. rsc.org

Nonpolar solvents, such as benzene, have been found to favor the selective photorearrangement of NAz to 2-(2-naphthyl)-2-oxazoline (NOz), especially in the presence of certain additives. rsc.org This is in contrast to polar solvents like acetonitrile (B52724), where the selectivity for this rearrangement is lower. rsc.org

Additive Effects:

The addition of specific compounds can significantly alter the outcome of the photoreactions of NAz. Polychlorinated hydrocarbons and aromatic brominated hydrocarbons have been shown to promote the selective photorearrangement of NAz to NOz. rsc.orgrsc.org For instance, 1,3,5-tribromobenzene and 1,4-dibromobenzene (B42075) enhance the formation of NOz in a benzene solution. rsc.org This effect is attributed to the formation of ground-state complexes between NAz and the brominated hydrocarbons. rsc.org

The fluorescence of NAz is efficiently quenched by these brominated hydrocarbons, and the quenching rate constant increases with the half-wave reduction potential of the additive. rsc.org This suggests an electron transfer mechanism may be involved in the quenching process, which ultimately facilitates the rearrangement to the oxazoline.

The use of a triplet photosensitizer does not lead to the formation of NOz, but rather a small amount of oligomer. rsc.org This indicates that the photorearrangement to the oxazoline likely proceeds through a singlet excited state. Furthermore, the quenching of the photoreaction by dienes, such as penta-1,3-diene, has been used to probe the involvement of triplet states in the formation of other products, like N-ethylnaphthalene-2-carboxamide in alcoholic solvents. rsc.org

The table below summarizes the effect of different solvents on the major photoproducts of 1-(2-naphthoyl)aziridine.

SolventMajor Product(s)Reference
Halogenated Hydrocarbons (e.g., CCl₄, CHBr₃)N-(2-haloethyl)-2-naphthamide, 2-(2-Naphthyl)-2-oxazoline oup.com, oup.com
MethanolN-(2-methoxyethyl)-2-naphthamide oup.com, rsc.org
2-PropanolN-ethyl-2-naphthamide oup.com, rsc.org
Phenol/AcetonitrileN-(2-phenoxyethyl)-2-naphthamide, Phenyl-2-naphthoate oup.com
Benzene (with polybromobenzenes)2-(2-Naphthyl)-2-oxazoline rsc.org

Formation of Oxazoline Derivatives via Photorearrangement

A significant photochemical reaction pathway for 1-(2-naphthoyl)aziridine (NAz) is its rearrangement to form 2-(2-naphthyl)-2-oxazoline (NOz). oup.comrsc.org This intramolecular isomerization represents a key transformation of the strained aziridine ring into a more stable five-membered heterocyclic system.

The formation of NOz is observed alongside other products in various solvents, but its selective formation can be promoted under specific conditions. oup.comrsc.org The photorearrangement is particularly favored in nonpolar solvents like benzene, especially in the presence of certain additives such as polybromobenzenes. rsc.org For instance, the presence of 1,3,5-tribromobenzene or 1,4-dibromobenzene in a deaerated benzene solution significantly enhances the selective conversion of NAz to NOz at room temperature. rsc.org In contrast, the use of a polar solvent like acetonitrile leads to a less selective photorearrangement. rsc.org

Mechanistic studies suggest that the photorearrangement proceeds from a singlet excited state of NAz. rsc.org This is supported by the observation that triplet sensitization does not yield the oxazoline derivative but instead leads to the formation of oligomers. rsc.org The process is thought to involve the formation of a ground-state complex between NAz and the promoting additive, such as a polybromobenzene. rsc.org The fluorescence of NAz is quenched by these additives, and the efficiency of quenching correlates with their electron-accepting ability, hinting at the involvement of an electron transfer process in the excited state. rsc.org

The quantum yield of the photorearrangement is dependent on the concentration of the additive. rsc.org A linear relationship has been observed between the reciprocal of the quantum yield for the photorearrangement and the reciprocal of the concentration of the non-complexed additive, further supporting the role of the ground-state complex in the reaction mechanism. rsc.org

The table below presents data on the selective photorearrangement of 1-(2-naphthoyl)aziridine to 2-(2-naphthyl)-2-oxazoline in the presence of additives.

AdditiveSolventSelectivity for 2-(2-Naphthyl)-2-oxazolineReference
1,3,5-TribromobenzeneBenzenePromoted rsc.org
1,4-DibromobenzeneBenzenePromoted rsc.org

Cycloaddition Reactions

1-(2-Naphthoyl)aziridine serves as a precursor for the generation of reactive intermediates that can participate in various cycloaddition reactions. These reactions provide powerful methods for the synthesis of more complex heterocyclic structures. The key to this reactivity lies in the facile ring-opening of the strained aziridine ring, either thermally or photochemically, to form azomethine ylides.

Generation and Reactivity of Azomethine Ylide Intermediates

Azomethine ylides are highly reactive 1,3-dipoles that are key intermediates in the cycloaddition reactions of aziridines. mdpi.comnih.gov The generation of an azomethine ylide from 1-(2-naphthoyl)aziridine involves the cleavage of the C-C bond of the aziridine ring. This process can be induced either thermally or photochemically. uzh.ch The resulting azomethine ylide is a zwitterionic species with the negative charge distributed over the two carbon atoms and the positive charge on the nitrogen atom. acs.org

The presence of the electron-withdrawing 2-naphthoyl group on the nitrogen atom stabilizes the azomethine ylide, influencing its reactivity and stereochemistry. nih.gov These stabilized ylides are versatile intermediates for the synthesis of five-membered nitrogen-containing heterocycles through 1,3-dipolar cycloaddition reactions. mdpi.comwikipedia.org

The reactivity of the generated azomethine ylide is characterized by its participation in cycloadditions with a variety of dipolarophiles. These include alkenes, alkynes, and carbonyl compounds. mdpi.comwikipedia.org The cycloaddition reactions are typically concerted and suprafacial with respect to both the dipole and the dipolarophile. wikipedia.org The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors of the reacting species.

For instance, the reaction of azomethine ylides derived from 3-aroylaziridines with diphenylcyclopropenone (B372975) leads to the formation of 4-aroyl-4-oxazolines through an intermediate oxazolidine (B1195125). mdpi.com This demonstrates the ability of the azomethine ylide to react with a carbonyl group, followed by a rearrangement to a more stable product.

The generation of azomethine ylides from N-acylaziridines and their subsequent cycloaddition reactions provide a powerful tool for the construction of complex molecular architectures. The specific substitution pattern on the aziridine ring and the nature of the dipolarophile determine the structure of the final cycloadduct.

[3+2] Cycloaddition Pathways

The azomethine ylides generated from 1-(2-naphthoyl)aziridine are potent 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. mdpi.comwikipedia.org This class of reactions, also known as 1,3-dipolar cycloadditions, is a cornerstone in the synthesis of five-membered heterocyclic rings. nih.gov

In a typical [3+2] cycloaddition, the azomethine ylide reacts with a molecule containing a double or triple bond (the dipolarophile) to form a five-membered ring. wikipedia.org Common dipolarophiles include alkenes, alkynes, and compounds with heteroatom double bonds such as carbonyls and imines. nih.govnih.gov The reaction is generally considered to be a concerted process where the two new sigma bonds are formed simultaneously, although not necessarily at the same rate. wikipedia.org

The regioselectivity and stereoselectivity of the [3+2] cycloaddition are crucial aspects. The stereochemistry of the azomethine ylide can be retained in the cycloadduct, particularly when the ylide is generated by the ring-opening of an aziridine and trapped quickly. wikipedia.org The reaction can lead to the formation of either endo or exo products, and this selectivity can often be controlled, for example, through the use of metal catalysis. wikipedia.org

For N-acylaziridines like 1-(2-naphthoyl)aziridine, the resulting azomethine ylide is stabilized by the electron-withdrawing acyl group. These stabilized ylides can react with various dipolarophiles. For instance, the reaction with aldehydes can lead to the formation of oxazolidine derivatives. mdpi.comscispace.com The reaction of azomethine ylides with α,β-unsaturated ketones has also been shown to produce cycloadducts. mdpi.com

Visible-light photocatalysis has emerged as a modern and efficient method for generating azomethine ylides from aziridines for [3+2] cycloadditions. nih.gov This approach allows for the rapid and atom-economical synthesis of pyrrolidine (B122466) derivatives under mild conditions. nih.gov The process involves the single-electron transfer from the aziridine to an excited photocatalyst, leading to the formation of an aziridine radical cation which then undergoes ring-opening to the azomethine ylide. nih.gov

The versatility of the [3+2] cycloaddition of azomethine ylides derived from 1-(2-naphthoyl)aziridine and related compounds makes it a valuable tool for the construction of a wide range of functionally substituted pyrrolidines and other five-membered heterocycles.

[3+3] Ring Expansion Reactions

While [3+2] cycloadditions are the most common reaction pathway for azomethine ylides, there are instances where they can participate in ring expansion reactions, leading to six-membered heterocyclic systems. One such pathway is the [3+3] ring expansion reaction.

In the context of intermediates derived from 1-(2-naphthoyl)aziridine, the photochemically generated benzonitrilio-methanides (a type of azomethine ylide) have been shown to react with certain partners in a manner that can be described as a formal [3+3] cycloaddition or a stepwise process leading to a six-membered ring. uzh.ch

For example, the reaction of photochemically generated benzonitrilio-methanides with aldehydes and ketones initially forms 3-oxazoline derivatives via a [3+2] cycloaddition. uzh.ch However, the reactivity can be more complex. Studies on related systems have shown that azomethine ylides can react with carbonyl compounds to form intermediate oxazolidines, which can then undergo further rearrangements. mdpi.com

While direct [3+3] cycloadditions of azomethine ylides are less common than their [3+2] counterparts, the concept of ring expansion is relevant. For instance, the reaction of certain aziridines with specific reagents can lead to the formation of six-membered rings through a series of steps that effectively constitute a ring expansion. Although specific examples detailing a [3+3] ring expansion of 1-(2-naphthoyl)aziridine itself are not prevalent in the provided search results, the general reactivity patterns of related acyl aziridines and their derived azomethine ylides suggest the potential for such transformations under appropriate conditions with suitable reaction partners. The formation of piperazines from 2,3-dihydroisoxazoles, which can proceed through acyl aziridine and azomethine ylide intermediates, points towards the possibility of accessing six-membered rings from these precursors. thieme-connect.de

Transition Metal-Catalyzed Transformations

The strained three-membered ring of aziridines, particularly when activated by an N-acyl group like the 2-naphthoyl moiety, serves as a versatile substrate for a variety of transition metal-catalyzed transformations. These reactions leverage the release of ring strain (approximately 27 kcal/mol) to drive the formation of new, more complex molecular architectures. The N-acyl group plays a crucial role by activating the aziridine for nucleophilic attack and can influence the stereochemical and regiochemical outcome of the reaction. Catalysis by transition metals such as palladium, copper, and iridium provides powerful methods for the controlled ring-opening and functionalization of these heterocycles.

Palladium-Catalyzed Ring-Opening Reactions

Palladium catalysis offers a robust platform for the regioselective and stereospecific ring-opening of N-acylaziridines. These reactions often proceed through an initial oxidative addition of the Pd(0) catalyst to a C-N bond of the aziridine ring, typically in an SN2 fashion, which results in inversion of stereochemistry at the site of attack. The choice of ligands and reaction conditions can be tuned to control which of the two non-equivalent C-N bonds is cleaved, thus directing the regioselectivity of the subsequent functionalization.

While specific studies on 1-(2-naphthoyl)aziridine are not extensively detailed, the reactivity patterns can be inferred from studies on analogous N-aroylaziridines. A common transformation is the cross-coupling with organoboron reagents (Suzuki-Miyaura type coupling). In these reactions, the palladium catalyst facilitates the ring-opening of the aziridine and subsequent coupling with an arylboronic acid. The regioselectivity is influenced by both steric and electronic factors of the aziridine and the catalyst system employed. For instance, Pd/NHC (N-heterocyclic carbene) versus Pd/PR₃ systems can lead to different regioisomers.

Another significant palladium-catalyzed process is the enantioselective desymmetrization of meso-N-acylaziridines using nucleophiles like indoles. This reaction, catalyzed by a diphosphine–palladium(II) complex, leads to the formation of enantioenriched β-tryptamine derivatives. The proposed mechanism involves coordination of the N-acylaziridine to the palladium center, which activates it for an enantioselective nucleophilic attack by the indole. A related transformation is the Heine reaction, the palladium-catalyzed rearrangement of N-acylaziridines to form oxazolines.

The general catalytic cycle for the cross-coupling of an N-acylaziridine with a boronic acid is believed to involve:

Oxidative addition of the Pd(0) catalyst to the aziridine C-N bond.

Transmetalation with the organoboron reagent.

Reductive elimination to yield the ring-opened product and regenerate the Pd(0) catalyst.

Computational studies have helped to rationalize the mechanisms, regioselectivity, and stereospecificity of these reactions, highlighting the crucial interactions between the catalyst, the aziridine substrate, and other reagents in the catalytic cycle.

Table 1: Representative Palladium-Catalyzed Reactions of N-Acylaziridines

Catalyst SystemNucleophile/ReagentProduct TypeKey Features
Pd(0) / Phosphine LigandOrganoboron Reagentsβ-Functionalized AminesHighly regioselective and stereospecific cross-coupling.
Diphosphine-Pd(II)Indolesβ-TryptaminesEnantioselective desymmetrization of meso-aziridines.
Diphosphine-Pd(II)(Rearrangement)OxazolinesCatalytic, enantioselective Heine reaction.

***#### 3.4.2. Copper(I)-Catalyzed Reactions Involving Aziridinoquinoxalines

Copper(I) catalysts are pivotal in mediating reactions of aziridines, including those fused to other heterocyclic systems like quinoxalines. While 1-(2-naphthoyl)aziridine is an N-acylaziridine, the specific subsection focuses on aziridinoquinoxalines, which are structurally distinct, typically featuring an aziridine ring fused to a quinoxaline (B1680401) core. The principles of catalysis, however, often share common ground, revolving around the activation of the aziridine ring.

Recent research has explored the use of a dual Ir(III)/Cu(I) catalytic system for the addition of alkynes to the aziridine moiety of aziridinoquinoxalines. This process is promoted by green light and exhibits high levels of chemo- and regioselectivity, yielding highly functionalized dihydroquinoxalines. An asymmetric variant of this reaction has also been successfully developed.

The proposed mechanism for this transformation is intricate and involves several steps:

Photocatalytic Activation : The process begins with the iridium(III) photocatalyst absorbing light, leading to an excited state.

Energy Transfer and Ring Opening : The excited Ir(III) catalyst engages in a triplet energy transfer, which induces the ring-opening of the aziridinoquinoxaline. This cleavage results in the formation of a highly reactive azomethine ylide intermediate.

Copper(I) Acetylide Formation : Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide species.

Nucleophilic Addition : The azomethine ylide intermediate then undergoes a sequential protonation and subsequent addition of the copper(I) acetylide. This step is crucial for forming the new carbon-carbon bond and functionalizing the quinoxaline backbone.

This dual catalytic system showcases a sophisticated strategy where light-induced energy transfer opens the strained aziridine ring, and a co-catalyst facilitates the introduction of a new functional group. This method provides access to complex dihydroquinoxaline structures that would be challenging to synthesize through other means.

Table 2: Key Aspects of the Dual Ir(III)/Cu(I)-Catalyzed Reaction of Aziridinoquinoxalines

ComponentRoleMechanistic Step
Iridium(III) ComplexPhotocatalystAbsorbs light and initiates triplet energy transfer.
Copper(I) SaltCo-catalystForms copper acetylide from terminal alkyne.
AziridinoquinoxalineSubstrateUndergoes ring-opening to form an azomethine ylide.
Terminal AlkyneNucleophileAdds to the activated intermediate.
Green Light (e.g., λ = 525 nm)Energy SourcePromotes the photocatalyst to its excited state.

Iridium(III)-Catalyzed Processes

Iridium catalysts have emerged as powerful tools for a range of transformations involving aziridines, noted for their unique reactivity profiles. While palladium often engages in oxidative addition cycles, iridium can facilitate different mechanistic pathways, including transfer hydrogenation and photocatalysis.

One notable iridium-catalyzed process is the coupling of vinyl aziridines with alcohols. Chiral cyclometalated π-allyliridium complexes can catalyze the reaction between an N-protected vinyl aziridine and a primary alcohol to generate branched C-C coupled products with high levels of diastereo- and enantioselectivity. This reaction proceeds via a transfer hydrogenation mechanism, where the iridium complex facilitates the oxidation of the alcohol to an aldehyde in situ, which then acts as the nucleophile.

More directly relevant to the core topic, iridium(III) photocatalysts are used in dual catalytic systems, as discussed in the preceding section on copper-catalyzed reactions. In the dual Ir(III)/Cu(I) system for functionalizing aziridinoquinoxalines, the iridium complex acts as a photosensitizer. Upon irradiation with visible light (e.g., green light), the iridium catalyst reaches an excited state and initiates a triplet energy transfer to the aziridinoquinoxaline substrate. This energy transfer provides the driving force for the homolytic cleavage and ring-opening of the strained aziridine, leading to the formation of a reactive azomethine ylide intermediate, which is then intercepted by a nucleophile generated by the co-catalyst.

This photocatalytic strategy highlights the role of Iridium(III) complexes not as direct participants in bond-forming steps with the substrate, but as crucial initiators of the reaction cascade through light-driven energy transfer. This approach allows for reactions to occur under mild conditions and enables transformations that are not readily accessible through thermal catalysis alone.

Table 3: Roles of Iridium Catalysts in Aziridine Transformations

Iridium Catalyst TypeSubstrate TypeReaction TypeMechanistic Role of Iridium
Chiral π-Allyliridium ComplexVinyl AziridinesC-C Coupling with AlcoholsCatalyzes transfer hydrogenation, forming an in situ aldehyde for nucleophilic attack.
Iridium(III) PhotocatalystAziridinoquinoxalinesDual Catalysis with Cu(I)Acts as a photosensitizer; initiates ring-opening via triplet energy transfer.

Computational and Theoretical Chemistry Studies of Aziridine, 1 2 Naphthoyl

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method to investigate the reaction mechanisms of organic compounds, including complex molecules like Aziridine (B145994), 1-(2-naphthoyl)-. DFT calculations provide a detailed picture of the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the elucidation of the most favorable reaction pathways.

In the context of N-acylaziridines, DFT studies are crucial for understanding their diverse reactivity, which includes ring-opening reactions, cycloadditions, and rearrangements. For instance, the acid-catalyzed polymerization of aziridine has been modeled using DFT, revealing the step-by-step process of protonation and subsequent nucleophilic attack. researchgate.net Similarly, the cycloaddition of CO2 and CS2 to aziridines has been investigated through detailed computational analysis, highlighting the feasibility of such processes under metal-free catalytic conditions. cnr.it These studies provide a framework for understanding how the 1-(2-naphthoyl)- substituent would influence the reactivity of the aziridine ring.

Elucidation of Rate-Determining Steps

For reactions involving N-acylaziridines, such as nucleophilic ring-opening, the mechanism can proceed through different pathways. The rate-determining step could be the initial attack of the nucleophile, the cleavage of a C-N bond, or a subsequent rearrangement. For example, in the [3+3] ring expansion of aziridines with rhodium-bound vinyl carbenes, DFT computations have been used to show that the reaction proceeds through the formation of a vinyl aziridinium (B1262131) ylide, followed by a pseudo- nih.govd-nb.info-sigmatropic rearrangement. nih.gov The calculations of the energy barriers for each step would be crucial in identifying the RDS of this complex transformation.

While specific data for Aziridine, 1-(2-naphthoyl)- is not available, a representative reaction energy profile for a generic N-acylaziridine ring-opening is presented below to illustrate the concept.

Reaction StepDescriptionCalculated Free Energy Barrier (kcal/mol)Nature of the Step
1Nucleophilic attack on a carbonyl-activated aziridine15.2Potentially Rate-Determining
2Ring-opening via C-N bond cleavage12.5Not Rate-Determining
3Proton transfer5.1Fast

This table presents hypothetical data for illustrative purposes based on typical values found in computational studies of N-acylaziridine reactions.

Analysis of Transition State Geometries and Energetics

The transition state (TS) is a fleeting, high-energy structure that lies at the peak of a reaction energy profile. Its geometry and energy are critical for understanding the reaction mechanism. DFT calculations allow for the precise determination of TS structures, including bond lengths and angles, as well as their energetic properties.

In the context of Aziridine, 1-(2-naphthoyl)-, the analysis of transition states is vital for explaining the regioselectivity and stereospecificity of its reactions. For instance, in a nucleophilic attack on the aziridine ring, the nucleophile can approach either of the two ring carbons. The geometry of the transition states leading to the different products will reveal which pathway is favored. In the rhodium-catalyzed ring expansion of aziridines, the nucleophilic attack of the aziridine nitrogen on the rhodium-supported carbenoid proceeds through a specific transition state (TS1) to form an aziridinium ylide intermediate. nih.gov

The table below provides representative data on the calculated transition state properties for the ring-opening of an N-acylaziridine.

Transition StateDescriptionKey Bond Distance (Å)Activation Energy (kcal/mol)
TS1Nucleophilic attack at C2Nu---C2: 2.1518.5
TS2Nucleophilic attack at C3Nu---C3: 2.4522.1

This table contains hypothetical data based on typical findings in DFT studies of similar reactions to illustrate the principles of transition state analysis.

Rationalization of Regioselectivity and Stereospecificity

Many reactions of substituted aziridines are regioselective and stereospecific, meaning that one constitutional isomer or stereoisomer is formed preferentially. DFT calculations can provide a robust rationalization for these experimental observations. By comparing the activation energies of the different possible reaction pathways, the preferred outcome can be predicted.

For Aziridine, 1-(2-naphthoyl)-, the naphthoyl group, being electron-withdrawing, activates the aziridine ring towards nucleophilic attack. The regioselectivity of this attack (i.e., whether the nucleophile adds to the substituted or unsubstituted carbon of a hypothetically substituted aziridine ring) can be rationalized by comparing the energies of the transition states for the two modes of attack. Stereospecificity, the retention or inversion of configuration at a stereocenter, is also explained by analyzing the geometry of the lowest energy transition state. For example, in the [3+3] ring expansion of bicyclic aziridines, DFT computations, in conjunction with chirality transfer experiments, revealed that the ylides undergo a concerted, asynchronous, pseudo- nih.govd-nb.info-sigmatropic rearrangement to yield products with high diastereoselectivity and retention of enantiomeric excess. nih.gov

Electronic Structure and Conformational Analysis

Computational methods can be employed to perform a thorough conformational analysis to identify the most stable conformers of the molecule. This involves rotating the single bonds, particularly the N-C(O) bond, and calculating the relative energies of the resulting structures. The global minimum energy conformation is the most populated one at equilibrium and is likely the one that participates in chemical reactions.

Furthermore, analysis of the frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). An electrostatic potential (ESP) map can also be generated to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. A study on the photoinduced ring-opening of 1-(2-naphthoyl)aziridine in alcohols provides experimental evidence for its reactivity, which could be further elucidated through such computational analyses. rsc.org

Computational Screening for Catalytic Systems

The discovery of efficient catalysts is paramount for developing novel and sustainable chemical transformations. Computational chemistry plays a crucial role in the rational design and screening of catalysts for reactions involving aziridines. By modeling the interaction of a potential catalyst with Aziridine, 1-(2-naphthoyl)-, it is possible to predict the catalyst's efficacy without the need for extensive experimental work.

This computational screening process typically involves:

Proposing a catalytic cycle: A plausible mechanism for the catalyzed reaction is first hypothesized.

Calculating the energetics: DFT calculations are then used to determine the energy profile of the catalytic cycle with different candidate catalysts.

Identifying promising candidates: Catalysts that lower the activation energy of the rate-determining step are identified as promising candidates for experimental investigation.

For instance, DFT studies have been used to investigate the mechanism of Brønsted acid-catalyzed asymmetric synthesis of N-aryl-cis-aziridine carboxylate esters, providing insights into the role of the catalyst in activating the reactants. d-nb.info Similarly, computational studies have explored metal-free catalytic systems for the cycloaddition of CO2 to aziridines. cnr.it Such computational approaches could be applied to identify optimal catalysts for various transformations of Aziridine, 1-(2-naphthoyl)-, accelerating the discovery of new synthetic methodologies.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

X-ray Crystallography for Molecular Structure Elucidation of Products and Intermediates

For instance, the photoinduced ring-opening of Aziridine (B145994), 1-(2-naphthoyl)- in methanol (B129727) yields N-(2-methoxyethyl)naphthalene-2-carboxamide. rsc.org The core structure of this product has been confirmed through X-ray diffraction. The crystal structure of a complex containing the N-(2-methoxyethyl)naphthalene-2-carboxamide moiety (PDB ID: 4TPK) reveals the precise bond connectivity and conformation, validating the proposed outcome of the nucleophilic attack by methanol on the aziridine ring. rcsb.orginrae.fr

Similarly, the photorearrangement of Aziridine, 1-(2-naphthoyl)- can lead to the formation of 2-(2-naphthyl)-2-oxazoline (B2525488). rsc.org The structural integrity of the 2-(2-naphthyl)-2-oxazoline scaffold has been confirmed by X-ray crystallographic analysis of related compounds, such as trans-[4,4-Dimethyl-2-(2-naphthyl)oxazoline]palladium Dichloride. acs.org Furthermore, crystal structures of zinc complexes incorporating the related 2-(2'-hydroxyphenyl)-2-oxazoline ligand have been determined, providing further reference for the oxazoline (B21484) ring system's geometry. ucas.ac.cn In other studies on different aziridine systems, the absolute configuration of amino alcohol products resulting from ring-opening has been unambiguously determined by X-ray crystallography, highlighting the technique's power in resolving stereochemical outcomes. nih.gov

Product/IntermediateAnalytical MethodKey FindingReference
N-(2-methoxyethyl)naphthalene-2-carboxamide FragmentX-ray Crystallography (in a complex, PDB: 4TPK)Confirmation of the N-(2-methoxyethyl)naphthalene-2-carboxamide core structure resulting from methanol-induced ring opening. rcsb.orginrae.fr
2-(2-Naphthyl)-2-oxazoline MoietyX-ray Crystallography (in a Pd complex)Structural validation of the 2-(2-naphthyl)oxazoline scaffold, a key photorearrangement product. acs.org
Chiral Amino AlcoholsX-ray CrystallographyUnambiguous determination of the absolute configuration of ring-opened products in related aziridine systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Pathway Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing reaction mechanisms in solution. It allows for the monitoring of reactant consumption, product formation, and the detection of intermediates over time. rsc.org For Aziridine, 1-(2-naphthoyl)-, NMR is crucial for identifying the structure of photoproducts formed under different conditions, such as N-(2-alkoxyethyl)naphthalene-2-carboxamides and N-ethylnaphthalene-2-carboxamide. rsc.org

The utility of NMR in mechanistic elucidation is well-demonstrated in studies of related aziridines. For example, the progress of tandem ring-opening/closing reactions of N-tosyl aziridines has been followed by ¹H NMR, allowing for the observation of key intermediates and providing evidence for the proposed mechanism. dicp.ac.cn In such experiments, a deprotonated alcohol attacks the aziridine ring, generating a nucleophilic intermediate which then undergoes intramolecular cyclization. dicp.ac.cn The changes in the NMR spectra over the course of the reaction provide direct evidence for these transformations. dicp.ac.cn

Furthermore, ¹H NMR is routinely used to monitor the conversion of aziridine substrates in catalytic reactions, such as the [3+3] ring expansion to form dehydropiperidines. nih.gov By analyzing the spectra after the reaction is complete, the diastereomeric ratio (dr) of the products can be determined, offering insights into the stereoselectivity of the reaction. nih.gov In studies of other N-acylaziridines, NMR has been instrumental in distinguishing between different reaction pathways, such as nucleophilic acyl substitution versus other mechanisms. rsc.org

NMR ApplicationSystem StudiedInformation GainedReference
Product IdentificationPhotoreactions of Aziridine, 1-(2-naphthoyl)-Structural confirmation of products like N-(2-alkoxyethyl)naphthalene-2-carboxamides. rsc.org
Reaction MonitoringTandem ring-opening/closing of N-Ts aziridinesObservation of intermediate species and confirmation of the reaction sequence. dicp.ac.cn
Conversion & Selectivity Analysis[3+3] Ring expansion of aziridinesDetermination of starting material consumption and product diastereomeric ratio. nih.gov

Mass Spectrometry Techniques in Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is an essential technique for monitoring reaction progress and identifying transient intermediates, owing to its high sensitivity and ability to provide molecular weight information. inrae.fr For reactions involving Aziridine, 1-(2-naphthoyl)-, MS can be used to confirm the mass of final products and, with advanced techniques, to detect short-lived species that are critical to the reaction mechanism. nsf.gov

Real-time MS methods are particularly powerful for mechanistic investigations. nih.gov For example, in the Magic Blue-initiated ring-opening of a related naphthyl-substituted aziridine, mass spectrometry was used in radical trapping experiments to provide evidence for a radical-cation intermediate, supporting an Sₙ2-type nucleophilic ring-opening pathway. acs.org This demonstrates the capability of MS to shed light on complex, multi-step mechanisms involving radical species. acs.org

A specialized technique, Aziridination-Assisted Mass Spectrometry, has been developed to enhance the ionization efficiency of nonpolar lipids and enable isomer resolution. nih.gov This method involves derivatizing carbon-carbon double bonds into aziridines, which can then be fragmented predictably in the mass spectrometer to pinpoint the original location of the double bond. nih.gov While developed for lipids, this principle of using the aziridine ring's specific fragmentation pattern could be conceptually applied to analyze reactions where Aziridine, 1-(2-naphthoyl)- acts as a derivatizing agent or to study its own degradation products. Predicted collision cross-section (CCS) values for various adducts of Aziridine, 1-(2-naphthoyl)- are available, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry.

TechniqueApplicationKey FindingReference
Radical Trapping Experiments with MSRing-opening of a naphthyl-aziridineProvided evidence for a radical-cation intermediate, supporting a specific reaction mechanism. acs.org
Real-Time MSAdvanced oxidation processesDetection and structural characterization of short-lived, previously undetected reaction intermediates. nih.gov
Aziridination-Assisted MS/MSAnalysis of nonpolar lipidsDerivatization to an aziridine enhances ionization and allows for isomeric resolution via specific fragmentation. nih.gov

Fluorescence and Quantum Yield Studies for Photoinduced Processes

Fluorescence spectroscopy provides valuable insights into the excited-state behavior of molecules like Aziridine, 1-(2-naphthoyl)-, which contains a fluorescent naphthyl chromophore. The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is highly sensitive to the molecule's environment and its photoreactive pathways.

Studies on Aziridine, 1-(2-naphthoyl)- have shown that its photophysics are significantly influenced by the solvent. rsc.org In a series of alcohols, the fluorescence quantum yield increases with the hydrogen-bonding ability of the alcohol. rsc.org This is accompanied by a red shift in the emission maximum, indicating stabilization of the excited state through hydrogen bonding. rsc.org These interactions compete with the photoinduced ring-opening reactions. rsc.org

The quantum yield of product formation is also a key parameter. In the photorearrangement of Aziridine, 1-(2-naphthoyl)- to 2-(2-naphthyl)-2-oxazoline, the process is selectively promoted by polybromobenzenes like 1,3,5-tribromobenzene (B165230). rsc.org The quantum yield of this rearrangement is dependent on the concentration of the promoter. rsc.org Fluorescence quenching experiments are also instrumental in elucidating the mechanism. The fluorescence of Aziridine, 1-(2-naphthoyl)- is efficiently quenched by both reaction promoters (polybromobenzenes) and triplet quenchers (penta-1,3-diene). rsc.orgrsc.org The quenching rate constants (kq) can be correlated with properties of the quencher, such as its reduction potential, providing evidence for an electron-transfer mechanism in the quenching process. rsc.org These studies reveal that different reaction products can arise from different excited states; for instance, penta-1,3-diene quenches the formation of N-ethylnaphthalene-2-carboxamide but not N-(2-methoxyethyl)naphthalene-2-carboxamide, suggesting the former arises from a triplet state and the latter from a singlet state. rsc.org

ParameterConditionObservationReference
Fluorescence Quantum Yield (ΦF)In various alcohols (e.g., methanol, ethanol)ΦF increases with the hydrogen-bonding ability of the alcohol solvent. rsc.org
Fluorescence Emission MaximumIn various alcoholsRed-shift is enhanced with increasing hydrogen-bonding ability of the alcohol. rsc.org
Photorearrangement Quantum YieldIn the presence of 1,3,5-tribromobenzeneThe reciprocal of the quantum yield is proportional to the reciprocal of the promoter concentration. rsc.org
Fluorescence QuenchingWith polybromobenzenesFluorescence is efficiently quenched; rate constant (kq) increases with the quencher's reduction potential. rsc.org
Triplet QuenchingWith penta-1,3-dieneQuenches the formation of N-ethylnaphthalene-2-carboxamide but not N-(2-alkoxyethyl)naphthalene-2-carboxamides. rsc.org

Synthetic Applications of 1 2 Naphthoyl Aziridine in Complex Molecule Synthesis

Role as a Versatile Building Block in Organic Synthesis

1-(2-Naphthoyl)aziridine serves as a versatile precursor in organic synthesis, primarily due to the electrophilic nature of its ring carbons. The strained C-N bonds of the aziridine (B145994) ring are susceptible to cleavage by a wide range of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. scispace.com This ring-opening can proceed with high regio- and stereoselectivity, which is a critical aspect in the synthesis of complex molecules with defined stereochemistry. scispace.com

The reactivity of activated aziridines is influenced by the nature of the substituent on the nitrogen atom. scispace.com The 2-naphthoyl group, being a strong electron-withdrawing group, significantly activates the aziridine ring, making it prone to nucleophilic attack. This activation allows for reactions to occur under milder conditions and with a broader scope of nucleophiles compared to unactivated aziridines. scispace.com The synthetic utility of these ring-opening reactions is vast, providing access to a variety of important structural motifs found in pharmaceuticals and natural products. beilstein-journals.orgresearchgate.net

The versatility of 1-(2-naphthoyl)aziridine is further demonstrated by its ability to participate in various cycloaddition and rearrangement reactions. scispace.com For instance, upon thermal or photochemical activation, it can form azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions to construct five-membered heterocycles. scispace.com

Construction of Diverse Nitrogen-Containing Heterocycles

The ring-opening and ring-expansion reactions of aziridines, including 1-(2-naphthoyl)aziridine, provide powerful strategies for the synthesis of a wide range of nitrogen-containing heterocycles. scispace.comfrontiersin.org These methods often allow for the stereocontrolled introduction of nitrogen functionalities into cyclic systems.

The synthesis of four-membered nitrogen heterocycles like azetidines and β-lactams from aziridines is a well-established transformation. scispace.com One common approach involves the ring expansion of an aziridine ring. For instance, the reaction of 1-arylsulfonyl-2-(halomethyl)aziridines with amines can yield 3-aminoazetidines. acs.org While specific examples detailing the direct conversion of 1-(2-naphthoyl)aziridine to azetidines or β-lactams are not prevalent in the provided search results, the general principle of aziridine ring expansion is applicable. The reduction of β-lactams is also a common route to azetidines. acs.orgresearchgate.net

Recent advancements have focused on visible-light-promoted methods for the synthesis of azetidines and β-lactams from allenes, showcasing the ongoing development in the synthesis of these strained heterocycles. chemrxiv.org

Table 1: Synthesis of Four-Membered Heterocycles from Aziridine Derivatives

Starting Material Reagents/Conditions Product Reference
anti-Aziridino amino esters Et₃N, thermal rearrangement trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters acs.org
Allenamides Ir(III) complex, N-derivative co-catalyst, visible light Vinyl-azetidines and β-lactams chemrxiv.org

The construction of five-membered nitrogen-containing heterocycles from aziridines is a highly developed area of research. scispace.com 1-(2-Naphthoyl)aziridine can serve as a precursor for these systems through various reaction pathways.

Pyrrolidines and Pyrroles: The reaction of aziridines with various carbon nucleophiles or through cycloaddition reactions can lead to the formation of pyrrolidine (B122466) and pyrrole (B145914) derivatives. researchgate.netorganic-chemistry.org For example, the [3+2] cycloaddition of azomethine ylides, generated from aziridines, with alkenes or alkynes is a powerful method for pyrrolidine and pyrrole synthesis, respectively. scispace.comnih.gov Another approach involves the domino ring-opening cyclization of activated aziridines with electron-rich heteroarenes. acs.org The reaction of aziridines with 3-ylideneoxindoles via a 1,3-dipolar cycloaddition also yields spirooxindole-pyrrolidines. mdpi.com

Oxazoles and Imidazoles: Ring-opening of N-acyl aziridines can lead to intermediates that cyclize to form oxazoles. scispace.com The transformation of 2-acyl-2H-azirines, which can be derived from aziridines, can also produce oxazoles. organic-chemistry.org Furthermore, the reaction of oxazoles with amines can lead to the synthesis of N-substituted imidazoles. rsc.org The Heine reaction, involving the isomerization of an imidoyl aziridine, provides a route to 2-imidazolines. nih.gov

Table 2: Synthesis of Five-Membered Heterocycles from Aziridines

Starting Material Reagents/Conditions Product Reference
Activated Aziridines 1,3-Dimethylindole, Magic Blue Hexahydropyrrolo[2,3-b]indole acs.org
Aziridine 3-Ylideneoxindole, TEA, Toluene, reflux Spirooxindole-pyrrolidines mdpi.com
Propargyl aziridines Metal catalyst (e.g., Au(I)) Pyrroles nih.gov
Imidoyl Chlorides and Aziridines One-pot reaction 2-Imidazolines nih.gov

Six-membered nitrogen heterocycles are also accessible from aziridine precursors, often through ring expansion or multi-step synthetic sequences. scispace.com

Piperidines: The synthesis of piperidines can be achieved through the ring expansion of aziridines. nih.gov For instance, a [3+3] ring expansion of bicyclic aziridines with rhodium-bound vinyl carbenes forms complex dehydropiperidines. nih.gov A highly stereoselective synthesis of cis-2,6-disubstituted piperidine (B6355638) natural products has been achieved from a chiral aziridine involving a one-pot sequential reaction. rsc.org

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative. scholarsresearchlibrary.com While a direct conversion from 1-(2-naphthoyl)aziridine is not explicitly detailed, the aziridine could potentially be transformed into a suitable precursor for pyrimidine (B1678525) synthesis.

Quinoxalines: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. kit.edunih.govnih.govacgpubs.org A photoinduced ring-opening reaction of 1-(2-naphthoyl)aziridine has been studied, suggesting its potential use in photochemical syntheses. researchgate.net Chiral aziridinoquinoxaline scaffolds have been synthesized using chiral phosphoric acid-catalyzed reactions. chemrxiv.org

Table 3: Synthesis of Six-Membered Heterocycles

Starting Material Reagents/Conditions Product Reference
Bicyclic Aziridines Rhodium-bound vinyl carbenes Dehydropiperidines nih.gov
Chiral Aziridine One-pot sequential reactions (H₂, reduction, debenzylation, reductive amination) cis-2,6-Disubstituted piperidines rsc.org
Aldehyde, Ethylcyanoacetate, Guanidine nitrate Piperidine, aqueous media 2-Amino pyrimidine derivatives scholarsresearchlibrary.com
o-Phenylenediamine, 1,2-Dicarbonyl compound Various catalysts (e.g., MoVP on alumina) Quinoxalines nih.gov

The synthesis of seven-membered heterocycles like azepanes from aziridines represents a more challenging ring-expansion transformation. scispace.com However, methods have been developed to achieve this. For example, the ring-expansion of 2-(4-chlorobutyl)-1-tosyl-2-(trifluoromethyl)aziridine to azepanes has been reported. scispace.com This transformation can proceed through different mechanistic pathways, including initial cleavage of the aziridine ring or substitution at the alkyl halide side-chain followed by intramolecular ring-opening. scispace.com

Precursor in Polymer Chemistry (e.g., Polyethylenimines)

1-(2-Naphthoyl)aziridine can be considered a monomer for the synthesis of specialized polymers. The ring-opening polymerization of aziridines is a well-known method for producing polyethylenimines (PEI). researchgate.netatamanchemicals.com While the polymerization of unsubstituted aziridine leads to branched PEI, the use of N-substituted aziridines, such as 1-(2-naphthoyl)aziridine, would result in a polymer with the 2-naphthoyl group attached to each nitrogen atom in the polymer backbone. smolecule.com

The properties of the resulting polymer would be significantly different from standard PEI due to the bulky and hydrophobic naphthoyl groups. Such polymers could have unique applications, for instance, in materials science or as functional polymer scaffolds. The polymerization of N-sulfonylated aziridines has been studied, indicating that N-acyl substituted aziridines like 1-(2-naphthoyl)aziridine are viable monomers for polymerization. researchgate.net

Derivatization Strategies for Functionalized Analogs

The activated nature of the aziridine ring in 1-(2-naphthoyl)aziridine, coupled with the influence of the naphthoyl group, allows for a variety of derivatization strategies to produce functionalized analogs. A primary and well-studied method for its derivatization involves photo-induced ring-opening reactions in the presence of various nucleophilic solvents. oup.comoup.comrsc.org This approach leads to the formation of a range of N-(2-substituted ethyl)-2-naphthamides, effectively transforming the strained three-membered ring into a more complex and functionalized linear amide structure.

The photoreactions of 1-(2-naphthoyl)aziridine (NAz) have been systematically investigated in several solvents, revealing a versatile pathway to novel derivatives. oup.com Under deaerated conditions at room temperature, the irradiation of NAz in different solvent environments initiates a ring-opening process, followed by the incorporation of a solvent-derived moiety. oup.comrsc.org

Photo-induced Ring-Opening in Halogenated Hydrocarbons

In halogenated hydrocarbon solvents, the photo-irradiation of 1-(2-naphthoyl)aziridine leads to the formation of halogen-substituted secondary amides. oup.comoup.com For instance, in chlorinated hydrocarbons, N-(2-chloroethyl)-2-naphthamide (CENA) is a principal product. oup.com Similarly, when the reaction is carried out in brominated hydrocarbons, N-(2-bromoethyl)-2-naphthamide (BENA) is obtained. oup.com These reactions also yield a ring-expanded isomer, 2-(2-naphthyl)-2-oxazoline (B2525488) (NOz), which can subsequently undergo photochemical ring-opening to produce the same halogenated secondary amides. oup.com The initial rate of the secondary amide formation has been observed to increase as the dissociation energy of the carbon-halogen bond in the solvent decreases. oup.com

Starting MaterialSolventKey ProductsReference
1-(2-Naphthoyl)aziridineHalogenated Hydrocarbons (e.g., CCl4, CHCl3)N-(2-chloroethyl)-2-naphthamide, 2-(2-Naphthyl)-2-oxazoline oup.com, oup.com
1-(2-Naphthoyl)aziridineBrominated Hydrocarbons (e.g., CBrCl3)N-(2-bromoethyl)-2-naphthamide, 2-(2-Naphthyl)-2-oxazoline oup.com, oup.com

Photo-induced Ring-Opening in Alcohols and Phenol

When alcohols are used as the solvent, the photo-induced reaction yields N-(2-alkoxyethyl)- or N-ethyl-naphthalene-2-carboxamides. rsc.org In methanol (B129727), the reaction selectively produces N-(2-methoxyethyl)-2-naphthamide (MENA). oup.comrsc.org However, in ethanol (B145695) and 2-propanol, the product is N-ethyl-2-naphthamide (ENA). oup.comrsc.org The use of a phenol-acetonitrile mixture as the solvent results in the formation of N-(2-phenoxyethyl)-2-naphthamide (PENA) and phenyl-2-naphthoate (PN). oup.com The formation of these products is attributed to the hydrogen-bonding ability of the alcohols with the ground state of 1-(2-naphthoyl)aziridine. rsc.org

Starting MaterialSolventKey ProductsReference
1-(2-Naphthoyl)aziridineMethanolN-(2-methoxyethyl)-2-naphthamide oup.com, rsc.org
1-(2-Naphthoyl)aziridineEthanolN-ethyl-2-naphthamide oup.com, rsc.org
1-(2-Naphthoyl)aziridine2-PropanolN-ethyl-2-naphthamide oup.com, rsc.org
1-(2-Naphthoyl)aziridinet-Butyl alcoholN-(2-t-butoxyethyl)-naphthalene-2-carboxamide, N-ethylnaphthalene-2-carboxamide rsc.org
1-(2-Naphthoyl)aziridinePhenol-acetonitrileN-(2-phenoxyethyl)-2-naphthamide, Phenyl-2-naphthoate oup.com

These derivatization strategies highlight the utility of 1-(2-naphthoyl)aziridine as a precursor for generating a library of functionalized naphthalene-2-carboxamide analogs. The specific analog synthesized can be controlled by the choice of the reaction solvent, which acts as the nucleophile in the photo-induced ring-opening reaction.

Future Research Directions and Outlook

Exploration of Novel Catalytic Systems for Aziridine (B145994) Transformations

The development of efficient catalytic systems is paramount for unlocking the full synthetic potential of 1-(2-naphthoyl)aziridine. While traditional Lewis acid-catalyzed ring-opening reactions are known, future work should focus on novel catalytic paradigms that offer enhanced selectivity, broader substrate scope, and milder reaction conditions. mdpi.com Research into catalysts based on earth-abundant metals, such as iron, copper, and zinc, could provide more sustainable and economical alternatives to precious metal catalysts.

Furthermore, the application of photoredox catalysis to N-acyl aziridines remains a largely underexplored area. Light-mediated processes could enable unique transformations, such as radical-based ring-openings or cycloadditions, that are inaccessible through conventional thermal methods. Bifunctional catalysts, which possess both a Lewis acidic site to activate the aziridine and a Brønsted basic site to activate a nucleophile, also represent a promising avenue for achieving high efficiency and selectivity in various transformations.

Catalyst ClassPotential TransformationAnticipated AdvantageReference Concept
Earth-Abundant Metal Complexes (e.g., Fe, Cu)Regioselective Ring-OpeningCost-effectiveness, low toxicityGeneral metal-catalyzed aziridine opening researchgate.net
Photoredox Catalysts (e.g., Ru(bpy)3, organic dyes)Radical C-N bond functionalizationAccess to novel reactivity under mild conditionsEmerging trends in photoredox catalysis
Chiral Phosphine OrganocatalystsAsymmetric Rauhut-Currier type reactionsMetal-free, high enantioselectivityApplication of aziridine-phosphines in catalysis mdpi.com
Bifunctional Catalysts (Acid/Base)Cooperative activation for cascade reactionsEnhanced reaction rates and selectivityPrinciples of bifunctional catalysis mdpi.com

Development of New Asymmetric Synthetic Methodologies

Achiral synthesis limits the application of aziridine derivatives in fields where stereochemistry is critical. Future research must prioritize the development of novel asymmetric methodologies to access enantioenriched products from 1-(2-naphthoyl)aziridine. This includes the design of new chiral Lewis acids and Brønsted acids capable of differentiating between the enantiotopic faces of the aziridine ring during nucleophilic attack. nih.gov The development of catalytic asymmetric methods for synthesizing chiral aziridines from achiral precursors remains a significant challenge. msu.edu

Organocatalysis offers a powerful alternative to metal-based systems. mdpi.com The design of chiral N-heterocyclic carbenes (NHCs), chiral phosphoric acids, or bifunctional amine-thiourea catalysts tailored for activating the 1-(2-naphthoyl)aziridine scaffold could lead to highly enantioselective transformations. mdpi.comnih.gov Building on successful strategies for other aziridines, borate (B1201080) catalysts derived from vaulted biaryl ligands like VANOL and VAPOL could be adapted to achieve high asymmetric induction. msu.edumsu.edu The goal is to develop a toolbox of catalysts that can control the absolute stereochemistry of newly formed stereocenters during ring-opening or ring-expansion reactions.

Asymmetric ApproachTarget ReactionKey Catalyst FeatureReference Concept
Chiral Brønsted Acid CatalysisEnantioselective Protonation/Ring-OpeningFormation of chiral ion pairsAsymmetric protonation of enamines nih.gov
Planar Chiral Transition Metal CatalysisEnantioselective AziridinationSterically defined catalyst pocketRh(III) Indenyl Catalysts acs.org
Borate Catalysts with Vaulted Ligands (VANOL/VAPOL)Asymmetric additions to imine precursorsDeep chiral pocket for high facial selectivityAsymmetric aziridination with borate catalysts msu.edu
Chiral Phosphoric Acid CatalysisKinetic Resolution of Racemic AziridineBifunctional H-bond donor/acceptorGeneral principles of chiral phosphoric acid catalysis frontiersin.org

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for rational catalyst design and reaction optimization. Ultrafast spectroscopy techniques, such as femtosecond transient absorption and time-resolved infrared (TRIR) spectroscopy, offer the ability to observe highly reactive intermediates and transition states on their natural timescale. amolf.nl

A pertinent precedent is the detailed photochemical study of 2-naphthoyl azide, a direct precursor to the nitrene used for forming 1-(2-naphthoyl)aziridine. researchgate.netnih.gov This study used femtosecond time-resolved UV-vis and IR spectroscopy to observe the formation and decay of singlet excited states, nitrene formation, and isocyanate formation. researchgate.netnih.gov Applying similar techniques to the reactions of 1-(2-naphthoyl)aziridine itself could provide unprecedented insight. For instance, TRIR could directly monitor the C-N bond vibrations during a Lewis acid-catalyzed ring-opening event, allowing for the direct observation of the bond-breaking process and the characterization of fleeting aziridinium (B1262131) ion intermediates. mdpi.comrsc.org These experimental studies, when paired with computational chemistry, can map out the entire reaction energy surface.

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis provides a powerful platform for accelerating discovery. energy.gov Future research on 1-(2-naphthoyl)aziridine should leverage this integration. Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of ring-opening reactions by modeling the transition state energies for nucleophilic attack at different carbon atoms of the aziridine ring. nih.govfrontiersin.orguniv-smb.fr This predictive power can guide experimental efforts, saving significant time and resources.

Furthermore, computational methods can aid in the rational design of new catalysts. researchgate.net By modeling the interaction between the aziridine substrate and a proposed chiral catalyst, researchers can predict which catalyst structures are most likely to provide high enantioselectivity. Machine learning algorithms, trained on existing experimental data, could also be developed to predict reaction outcomes under various conditions, further accelerating the optimization process. energy.gov The combination of ultrafast spectroscopic data with high-level computations can provide a complete picture of the reaction dynamics, from initial excitation to final product formation. researchgate.netnih.gov

Unexplored Reactivity Pathways and Functional Group Compatibility

Beyond conventional nucleophilic ring-opening, the strained three-membered ring of 1-(2-naphthoyl)aziridine is poised for novel and unexplored reactivity. frontiersin.org Future studies should investigate its participation in pericyclic reactions, such as [3+2] cycloadditions with dipolarophiles, to construct complex five-membered nitrogen-containing heterocycles. Cascade reactions, where a single ring-opening event triggers a sequence of intramolecular transformations, could be designed to rapidly build molecular complexity from simple precursors.

A systematic investigation of functional group compatibility is also essential for expanding the synthetic utility of this compound. acs.org It is crucial to understand which functional groups can tolerate specific catalytic conditions required for aziridine transformations. For example, research should determine the compatibility of protic groups (alcohols, amines), oxidizable moieties (sulfides), and other sensitive functionalities with newly developed catalytic systems. A comprehensive understanding of these limitations will allow for the strategic incorporation of 1-(2-naphthoyl)aziridine into complex, multi-step syntheses of valuable target molecules.

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(2-naphthoyl)aziridine, and what limitations exist in current methodologies?

Answer:
The synthesis of 1-(2-naphthoyl)aziridine typically involves photochemical or thermal activation of precursor amides or coupling reactions between naphthoyl derivatives and aziridine intermediates. For example, Nishimoto et al. (1982) demonstrated its formation via photo-induced reactions of 2-naphthoyl chloride with aziridine under UV irradiation in solvents like methanol or benzene . Key limitations include low yields due to competing side reactions (e.g., ring-opening) and solvent-dependent regioselectivity. Traditional methods also require rigorous control of reaction conditions (e.g., light intensity, temperature) to minimize decomposition .

Basic: How is the structure of 1-(2-naphthoyl)aziridine characterized, and what analytical techniques are critical for validation?

Answer:
Structural validation relies on NMR spectroscopy (¹H/¹³C) to confirm the aziridine ring and naphthoyl substitution patterns. For instance, coupling constants in ¹H NMR (~2.5–3.5 ppm for aziridine protons) and carbonyl signals in ¹³C NMR (~170–180 ppm) are diagnostic. X-ray crystallography is used to resolve stereochemical ambiguities, particularly the spatial arrangement of the naphthoyl group relative to the aziridine ring . Mass spectrometry (HRMS) ensures molecular ion consistency with theoretical values .

Advanced: How do solvent polarity and excitation wavelengths influence the photo-induced ring-opening reactions of 1-(2-naphthoyl)aziridine?

Answer:
Nishimoto et al. (1982) systematically studied solvent effects, finding that polar solvents (e.g., methanol) stabilize charge-separated intermediates, favoring C–N bond cleavage and forming naphthoate derivatives. Nonpolar solvents (e.g., benzene) promote C–C bond cleavage , yielding isoquinoline analogs. Excitation wavelengths below 300 nm induce n→π* transitions, critical for initiating ring-opening. Researchers must optimize solvent choice and light sources to control product distribution .

Advanced: What factors govern regioselectivity in the ring-opening of 1-(2-naphthoyl)aziridine with nucleophiles?

Answer:
Regioselectivity depends on:

  • Electronic effects : Electron-withdrawing groups (e.g., naphthoyl) polarize the aziridine ring, directing nucleophiles to the less substituted carbon (C3).
  • Steric hindrance : Bulky nucleophiles (e.g., Grignard reagents) favor attack at the less hindered C2 position.
  • Catalyst design : Nickel catalysts (e.g., Ni(COD)₂) activate specific bonds, enabling cross-coupling with aryl halides at C2 . Experimental protocols should include DFT calculations to predict regiochemical outcomes .

Advanced: How can contradictory data on reaction yields or stereochemical outcomes be resolved in aziridine chemistry?

Answer:
Contradictions often arise from:

  • Ambiguous stereochemistry : Undetermined nitrogen configuration (e.g., in azetidinones) can lead to misinterpretation of coupling constants. X-ray crystallography or NOESY experiments are essential for resolution .
  • Reaction conditions : Minor variations in temperature, solvent purity, or catalyst loading (e.g., Ni vs. Fe) significantly impact yields. Reproducibility requires strict adherence to published protocols and validation via control experiments .

Advanced: What computational tools are suitable for modeling the reactivity of 1-(2-naphthoyl)aziridine in novel reaction systems?

Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in ring-opening reactions.
  • Molecular dynamics simulations assess solvent effects on reaction pathways.
  • Docking studies (AutoDock Vina) evaluate binding interactions in biological applications (e.g., enzyme inhibition) .

Advanced: How does electrochemical synthesis compare to traditional methods for aziridine derivatives like 1-(2-naphthoyl)aziridine?

Answer:
Electrochemical methods (Holst et al., 2021) use alkene-amine coupling via dication intermediates, offering advantages:

  • Atom economy : No need for stoichiometric oxidants.
  • Scalability : Flow electrolysis enables gram-scale synthesis.
  • Selectivity : Controlled potential minimizes side products.
    However, challenges include electrode fouling and limited substrate scope compared to thermal/photochemical routes .

Advanced: What strategies optimize the biological activity assessment of 1-(2-naphthoyl)aziridine derivatives?

Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents on the naphthoyl or aziridine moieties to enhance target binding.
  • In vitro assays : Use enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (MTT assay) with controls for aziridine’s inherent reactivity.
  • Metabolic stability : Assess hydrolytic stability in physiological buffers (pH 7.4, 37°C) to differentiate biological effects from decomposition artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.